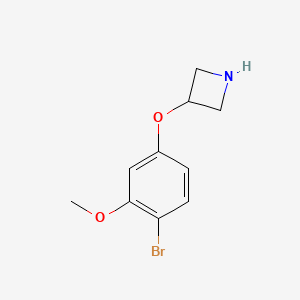

3-(4-Bromo-3-methoxyphenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-3-methoxyphenoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIPVWKUDWSRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2CNC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Bromo 3 Methoxyphenoxy Azetidine and Analogues

Retrosynthetic Strategies for Azetidine-Phenoxy Ether Systems

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inamazonaws.com This process helps to identify potential synthetic pathways and key intermediates.

A primary retrosynthetic disconnection for 3-(4-bromo-3-methoxyphenoxy)azetidine involves cleaving the ether bond between the phenoxy group and the azetidine (B1206935) ring. This C-O bond is a logical point for disconnection as its formation corresponds to a reliable nucleophilic substitution reaction (e.g., Williamson ether synthesis). amazonaws.com This disconnection leads to two key synthons: a 4-bromo-3-methoxyphenoxide anion and a 3-azetidinyl cation.

The corresponding synthetic equivalents for these synthons would be 4-bromo-3-methoxyphenol (B10137) and an azetidine ring functionalized at the 3-position with a good leaving group, such as a halide (e.g., 3-iodoazetidine) or a sulfonate ester (e.g., azetidin-3-yl methanesulfonate). The nitrogen of the azetidine would typically be protected with a suitable group (e.g., Boc, Cbz, or Trityl) to prevent side reactions and facilitate handling. researchgate.net

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| 3-(4-Bromo-3-methoxyphenoxy)azetidine | C(aryl)-O-C(azetidine) Ether Linkage | 4-Bromo-3-methoxyphenoxide | 4-Bromo-3-methoxyphenol |

| 3-Azetidinyl Cation (N-protected) | N-Boc-3-iodoazetidine or N-Boc-azetidin-3-yl tosylate |

Further retrosynthetic analysis focuses on the formation of the azetidine ring itself. The strained four-membered ring is most commonly constructed via intramolecular cyclization. frontiersin.orgresearchgate.net Disconnecting one of the C-N bonds of the azetidine precursor (e.g., N-protected 3-hydroxyazetidine) reveals an open-chain precursor. A logical disconnection leads to a 1,3-aminopropanol derivative, where the amino group is the nucleophile and a hydroxyl group is situated at the 3-position, which can be converted into a suitable leaving group in the forward synthetic direction.

Therefore, a key precursor for the azetidine ring is a protected 3-aminopropanol derivative. For instance, N-protected 3-amino-1,3-propanediol could be selectively functionalized to install a leaving group, setting the stage for an intramolecular nucleophilic substitution to form the ring. organic-chemistry.org

Direct Cyclization Approaches to the Azetidine Ring

The formation of the azetidine ring is often the most challenging step in the synthesis. Direct cyclization methods, particularly those involving intramolecular reactions, are among the most effective strategies. magtech.com.cn

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.orgresearchgate.net This strategy involves a nucleophilic nitrogen atom attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to form the cyclic structure. The efficiency of this ring closure depends on factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the choice of a nitrogen-protecting group. researchgate.net

A classic and widely used method for forming the azetidine ring is the intramolecular cyclization of N-protected γ-aminoalkyl halides or sulfonates. researchgate.netfrontiersin.org Starting from commercially available materials like 3-amino-1-propanol, the nitrogen can be protected (e.g., with a trityl group) and the terminal hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. researchgate.net

Treatment of this precursor with a base facilitates the intramolecular SN2 reaction, where the amine nitrogen attacks the carbon bearing the leaving group, leading to the formation of the N-protected azetidine. researchgate.netresearchgate.net Sulfonate esters like tosylates and mesylates are particularly effective leaving groups for this transformation. frontiersin.org This approach offers a reliable pathway to the core azetidine structure, which can then be further functionalized.

An alternative and powerful method for constructing azetidine rings is the intramolecular aminolysis of epoxy amines. nih.govresearchgate.net This approach can provide access to functionalized azetidines, such as azetidin-3-ols, which are direct precursors for compounds like 3-(4-bromo-3-methoxyphenoxy)azetidine.

Recent research has shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgbohrium.com In this reaction, the Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack. The internal amine then attacks the C3 position of the epoxide in a 4-exo-tet cyclization, which is generally favored, leading to the formation of the azetidin-3-ol (B1332694) scaffold. nih.govresearchgate.net This method is notable for its tolerance of various functional groups, including those that are sensitive to acid. bohrium.com The reaction proceeds smoothly with different substituents on the nitrogen atom, highlighting its versatility. nih.gov

[2+2]-Cycloaddition Reactions

[2+2]-cycloaddition reactions represent a highly atom-economical and efficient approach to constructing the four-membered azetidine ring system from simple, accessible starting materials.

Aza-Paterno-Büchi Reaction Variants

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine ring. nih.govrsc.org This method is one of the most direct routes for synthesizing functionalized azetidines. rsc.orgresearchgate.net The reaction is typically initiated by UV irradiation, which excites the imine component to a singlet or triplet state, followed by cycloaddition with an alkene. nih.govresearchgate.net

However, the synthetic utility of the classic aza-Paterno-Büchi reaction has been hampered by challenges such as competing E/Z isomerization of the photoexcited imine. nih.gov To overcome these limitations, several variants have been developed:

Intramolecular Reactions: Tethering the imine and alkene functionalities within the same molecule often leads to more efficient cyclization, as seen in the synthesis of various bicyclic azetidine scaffolds. nih.gov

Visible-Light Mediation: The use of photocatalysts allows the reaction to proceed under milder conditions using visible light. nih.gov This approach can harness the triplet excited states of reaction partners, generated via energy transfer from a suitable photocatalyst, to facilitate the [2+2] cycloaddition with high efficiency and selectivity. nih.govchemrxiv.org This is particularly effective for reactions involving previously unreactive unactivated alkenes. nih.gov

Use of Cyclic Imine Equivalents: To prevent non-productive isomerization pathways, stable cyclic imine precursors are often employed. nih.govchemrxiv.org

| Reaction Variant | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Intermolecular | Direct cycloaddition of separate imine and alkene components. Often requires cyclic imines to prevent isomerization. | UV light irradiation | nih.gov |

| Intramolecular | Imine and alkene are part of the same molecule, leading to bicyclic azetidines. Higher efficiency and yield. | Direct or acetone-sensitized UV excitation | nih.gov |

| Visible-Light Mediated | Uses a photocatalyst to enable the reaction with visible light, offering milder conditions and broader substrate scope. | Photocatalyst (e.g., Iridium or Ruthenium complexes), visible light source | nih.govchemrxiv.org |

Ketene-Imine Cycloadditions (for Azetidin-2-ones as Precursors)

The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones). mdpi.comwikipedia.org These β-lactams are valuable precursors that can be subsequently reduced to the corresponding azetidines. The reaction is a formal [2+2] cycloaddition that proceeds through a zwitterionic intermediate. organic-chemistry.org

The stereochemical outcome (cis vs. trans) of the β-lactam product is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams. organic-chemistry.org

Due to the high reactivity and instability of many ketenes, they are commonly generated in situ from more stable precursors like acyl chlorides by treatment with a tertiary amine (e.g., triethylamine). mdpi.com This approach is widely used for preparing a variety of monocyclic β-lactams. mdpi.com The resulting azetidin-2-one (B1220530) can then undergo reduction of the carbonyl group to afford the saturated azetidine ring, which can be further functionalized.

Electroreductive Intramolecular Cross-Coupling Methods

Electrosynthesis is emerging as a powerful and green alternative for constructing heterocyclic compounds, including N-heterocycles, by avoiding the need for chemical oxidants or reductants. frontiersin.orgacs.org Intramolecular electroreductive coupling can be employed to form cyclic amines.

In a relevant example, the electroreductive intramolecular coupling of aromatic β- and γ-imino esters has been used to synthesize pyrrolidin-3-one and piperidin-3-one (B1582230) derivatives. chim.it This process typically involves the cathodic reduction of an imine or a related functional group to generate a radical anion or carbanion, which then undergoes intramolecular cyclization by attacking an internal electrophile, such as an ester group. chim.it

For the synthesis of an azetidine ring, a hypothetical pathway could involve the intramolecular cyclization of a γ-haloamine derivative. The electrochemical reduction of the carbon-halogen bond would generate a carbanion at the γ-position, which could then displace a leaving group on the nitrogen or undergo a related cyclization to form the four-membered ring. These methods are advantageous for their mild, reagent-free conditions and operational simplicity. frontiersin.org

Palladium-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C-H amination has become a highly effective and predictable method for synthesizing strained N-heterocycles like azetidines. acs.orgnih.gov This strategy involves the direct conversion of a C(sp³)–H bond at the γ-position of an amine substrate into a C-N bond to form the azetidine ring. organic-chemistry.org

A key feature of this methodology is the use of a directing group, most commonly a picolinamide (B142947) (PA) group attached to the amine nitrogen. nih.govorganic-chemistry.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The picolinamide directs the palladium catalyst to selectively activate a specific C-H bond, leading to the formation of a palladacycle intermediate. Oxidation of this intermediate to a high-valent Pd(IV) species, followed by reductive elimination, forges the C-N bond and closes the ring. psu.edu

This method offers several advantages:

High Selectivity: The directing group ensures predictable cyclization at the γ-position. acs.org

Mild Conditions: The reactions are typically run with low catalyst loading and inexpensive reagents. nih.govorganic-chemistry.org

Broad Scope: It is applicable to a wide range of substrates, including those for synthesizing complex polycyclic azetidines and strained benzazetidines. psu.eduacs.org

| Substrate Type | Catalyst System | Key Feature | Yield Range | Reference |

|---|---|---|---|---|

| Alkylamines with γ-C(sp³)–H | Pd(OAc)₂, PhI(OAc)₂ | Picolinamide (PA) directing group | Good to Excellent | nih.govorganic-chemistry.org |

| N-Benzyl Picolinamides | Pd(OAc)₂, Phenyliodonium Dimethylmalonate | Synthesis of strained benzazetidines | Variable | psu.edu |

| Aliphatic Amines | Pd(OAc)₂ | Picolinamide-assisted C–H activation | Good | acs.org |

Functionalization Strategies for Aryl Ether Moiety Introduction

Once the azetidine core is synthesized, the next critical step toward the target molecule is the introduction of the 4-bromo-3-methoxyphenoxy group. This is typically achieved by forming an aryl ether bond.

Mitsunobu Reaction for Phenoxy Linkage

The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds, particularly for the synthesis of esters and ethers from alcohols. organic-chemistry.orgwikipedia.org It is exceptionally well-suited for coupling a phenolic nucleophile, such as 4-bromo-3-methoxyphenol, with a secondary alcohol, like a protected 3-hydroxyazetidine.

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This combination forms a phosphonium (B103445) intermediate that converts the alcohol's hydroxyl group into an excellent leaving group. organic-chemistry.org The phenoxide, generated from the phenol (B47542), then acts as a nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 reaction. wikipedia.org

A defining characteristic of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center, a feature that is critical in stereoselective synthesis. organic-chemistry.org For the reaction to be efficient, the phenolic nucleophile should have a pKa generally less than 15. chemeurope.com While the standard DEAD/PPh₃ system is common, modifications using polymer-supported reagents have been developed to simplify the purification of the desired product from reaction byproducts like triphenylphosphine oxide and the reduced hydrazine. chemeurope.comtcichemicals.com

| Component | Example Reagent | Function |

|---|---|---|

| Alcohol | N-protected 3-hydroxyazetidine | Electrophile precursor |

| Nucleophile | 4-bromo-3-methoxyphenol | Forms the aryl ether |

| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent / Activator |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent / Activator |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM) | Reaction medium |

Ullmann or Buchwald-Hartwig Coupling Analogues for Aryl Ether Formation

The creation of the C-O bond between the azetidine ring and the substituted phenol is a key step in synthesizing 3-(4-Bromo-3-methoxyphenoxy)azetidine. Modern cross-coupling reactions, particularly the Ullmann and Buchwald-Hartwig reactions, are powerful methods for this transformation.

The Ullmann condensation , one of the earliest metal-catalyzed cross-coupling reactions, traditionally involves the coupling of an aryl halide with an alcohol in the presence of copper. nih.govwikipedia.orgorganic-chemistry.org While historically requiring harsh conditions like high temperatures, modern modifications have improved its applicability. nih.gov The reaction generally proceeds via the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org For the synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine, this would involve the reaction of an N-protected azetidin-3-ol with a 1,4-dibromo-2-methoxybenzene derivative, or the reaction of 4-bromo-3-methoxyphenol with an N-protected 3-haloazetidine, catalyzed by a copper source. nih.govorganic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl ether. organic-chemistry.org

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a versatile and often milder alternative to the Ullmann reaction. wikipedia.org This palladium-catalyzed reaction couples alcohols with aryl halides or pseudohalides. nrochemistry.comorganic-chemistry.org The synthesis of the target compound would typically involve reacting N-protected azetidin-3-ol with 1,4-dibromo-2-methoxybenzene. The catalytic cycle generally starts with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnrochemistry.com Subsequent reaction with the alcohol, facilitated by a base, forms a palladium alkoxide intermediate, which then undergoes reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst. nrochemistry.com The choice of ligands, typically bulky, electron-rich phosphines, is critical for the reaction's success. wikipedia.orgsigmaaldrich.com

| Reaction | Catalyst System | Key Features | Typical Conditions |

| Ullmann Coupling | Copper (e.g., CuI, copper-bronze) often with a ligand (e.g., 8-hydroxyquinoline) | One of the oldest cross-coupling methods; modern variants have milder conditions. nih.govwikipedia.org | High temperatures (>200°C) classically, though modern methods are milder; requires a base. nih.govnih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BippyPhos, Xantphos) | High functional group tolerance; generally milder conditions than classic Ullmann. wikipedia.orgnih.gov | Moderate temperatures (80-100°C); requires a stoichiometric amount of base. wuxiapptec.comyoutube.com |

Stereoselective Synthesis of 3-Substituted Azetidines

Achieving stereocontrol in the synthesis of 3-substituted azetidines is crucial when the target molecule possesses chirality. This is accomplished through various strategies, including the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

One prominent example is the use of Evans' oxazolidinone auxiliaries, which can establish the stereochemistry of two adjacent carbon atoms simultaneously in aldol (B89426) reactions. wikipedia.org In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or a precursor molecule. For instance, Ellman's tert-butanesulfinamide has been successfully used as a chiral auxiliary to synthesize enantioenriched C2-substituted azetidines. acs.org This approach involves combining achiral starting materials with the sulfinamide auxiliary, which provides strong chiral induction and can be easily cleaved after the azetidine ring is formed. acs.org Similarly, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can be used to prepare chiral azetidin-3-ones, which are versatile intermediates for other functionalized azetidines. nih.gov

Enantioselective catalysis employs a substoichiometric amount of a chiral catalyst to generate a chiral product from an achiral or racemic starting material. youtube.com This approach is highly efficient and atom-economical.

For the construction of chiral azetidines, various catalytic systems have been developed. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is a method to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Another powerful strategy is the copper-catalyzed asymmetric boryl allylation of azetines, which installs both a boryl and an allyl group across the double bond, creating two new stereocenters with high stereocontrol. acs.org The resulting functionalized azetidines can then be further modified. acs.org Hydrogen-bond donor catalysis, using chiral squaramides, has also been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines, offering another route to chiral, functionalized products. acs.orgchemrxiv.org

Optimization of Reaction Parameters and Yields

To maximize the efficiency and yield of the synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine, careful optimization of reaction parameters is essential. This involves screening catalysts, ligands, solvents, and reaction temperatures.

For palladium-catalyzed C-O couplings, the choice of catalyst precursor and ligand is paramount. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that generate the active Pd(0) species in situ. sigmaaldrich.comwuxiapptec.com The ligand's role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.

Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, are highly effective. sigmaaldrich.com Ligands such as BippyPhos and various XPhos derivatives have demonstrated broad substrate scope and high efficiency. nih.govpurdue.edu For instance, the BippyPhos/[Pd(cinnamyl)Cl]₂ system has shown unprecedented scope in coupling various (hetero)aryl chlorides with a wide range of amines and can be applied to C-O couplings. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and reactivity. researchgate.net Screening a matrix of different palladium sources and ligands is a common strategy to identify the optimal combination for a specific substrate pair, like azetidin-3-ol and 4-bromo-3-methoxyphenol. researchgate.net

| Ligand Family | Example | Key Characteristics |

| Biaryl Phosphines | XPhos, BippyPhos | Bulky and electron-rich, promoting high catalyst turnover and broad substrate scope. sigmaaldrich.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Strong σ-donors that form very stable palladium complexes, enhancing catalyst longevity and activity. researchgate.net |

| Proazaphosphatranes | P(i-BuNCH₂CH₂)₃N | Highly efficient for coupling aryl chlorides, even with sterically hindered substrates. researchgate.net |

Temperature is another critical parameter. Typical Buchwald-Hartwig reactions are conducted at elevated temperatures, often between 80-100 °C, to ensure a reasonable reaction rate. wuxiapptec.com However, excessively high temperatures can lead to catalyst decomposition, observed as the precipitation of palladium black, which reduces the reaction yield. researchgate.net Conversely, some highly active catalyst systems can operate efficiently at or near room temperature. purdue.edu Therefore, a temperature screen is necessary to find the optimal balance between reaction rate and catalyst stability for the synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine.

Green Chemistry Considerations in Azetidine Synthesis

Key green chemistry concepts relevant to azetidine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and often enable milder reaction conditions. This includes biocatalysis, which uses enzymes for high selectivity, and metal- or photo-catalysis. numberanalytics.com

Safer Solvents and Auxiliaries: Reducing or replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com Solvent-free reaction conditions, such as grinding or ball-milling techniques, represent an ideal approach. researchgate.netresearchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. researchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste.

Synthesis of Key Precursors and Building Blocks

The synthesis of the target compound, 3-(4-bromo-3-methoxyphenoxy)azetidine, relies on the efficient preparation of its core components: a substituted phenol and an azetidine ring system.

Preparation of Substituted Phenol Derivatives (e.g., 4-Bromo-3-methoxyphenol)

The key precursor, 4-bromo-3-methoxyphenol, is synthesized via electrophilic aromatic substitution on 3-methoxyphenol (B1666288). The directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which are both ortho-, para-directing, guide the position of the incoming bromine atom.

A common and effective method involves the bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org The reaction can be performed in various solvents, including tetrahydrofuran (THF) or methanol (B129727). nih.gov The use of a mild acid catalyst, such as para-toluenesulfonic acid (pTsOH), can improve selectivity for the desired ortho-brominated product. nih.gov The reaction typically proceeds at room temperature, yielding a mixture of brominated isomers from which the desired 4-bromo-3-methoxyphenol can be isolated by chromatography.

| Reactant | Reagent | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenol | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room temperature, 12 h | 24% | |

| Phenolic Substrates | N-Bromosuccinimide (NBS) | Methanol (ACS Grade) | Room temperature, 15-20 min, with 10 mol% pTsOH | >86% (general) | nih.gov |

Synthesis of Chiral and Achiral 3-Hydroxyazetidine Precursors

3-Hydroxyazetidine is the second crucial building block. It can be prepared in both its racemic (achiral) and enantiopure (chiral) forms through various synthetic routes.

Achiral Synthesis: A prevalent method for synthesizing achiral 3-hydroxyazetidine hydrochloride begins with readily available starting materials like epichlorohydrin (B41342) and an amine, such as benzylamine (B48309) or tert-butylamine. The general pathway involves the initial ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the four-membered azetidine ring. The protecting group on the nitrogen (e.g., benzyl) is subsequently removed, often via catalytic hydrogenation, to yield the final product.

Chiral Synthesis: The preparation of enantiomerically pure azetidine precursors is essential for the synthesis of chiral drug candidates. Several stereoselective strategies have been developed:

From Chiral Amines: One approach utilizes a chiral starting material, such as (R)-1-phenylethylamine, which serves as both a source of chirality and the nitrogen atom for the azetidine ring. Reaction with epichlorohydrin followed by cyclization and deprotection steps can yield chiral cis-3-hydroxyazetidines. nih.gov

Gold-Catalyzed Cyclization: A flexible method for synthesizing chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines, involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is introduced from readily accessible chiral tert-butanesulfinimines. This method avoids the use of potentially explosive diazo compounds, which are common in other routes to azetidin-3-ones, aligning with green chemistry principles. nih.gov

| Precursor Type | Starting Materials | Key Steps | Significance | Reference |

|---|---|---|---|---|

| Achiral | Epichlorohydrin, Benzylamine | Ring-opening, cyclization, hydrogenolysis (deprotection) | Utilizes inexpensive, common starting materials. | N/A |

| Chiral | (R)-1-Phenylethylamine | Reaction with epichlorohydrin, cyclization, deprotection | Prepares new chiral cis-3-hydroxyazetidines for use as catalysts. | nih.gov |

| Chiral (Azetidin-3-one) | Chiral N-propargylsulfonamides | Gold-catalyzed intermolecular alkyne oxidation and N-H insertion | Flexible and stereoselective route that avoids toxic diazo intermediates. | nih.gov |

Advanced Structural Characterization and Spectroscopic Elucidation

Detailed NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A multi-faceted approach using one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. For 3-(4-Bromo-3-methoxyphenoxy)azetidine, the spectrum can be divided into two regions: the aromatic region for the substituted phenoxy group and the aliphatic region for the azetidine (B1206935) ring.

Aromatic Region: The protons on the phenyl ring exhibit a characteristic splitting pattern. The proton at C5 of the phenyl ring is expected to appear as a doublet, coupled to the proton at C6. The proton at C2 would likely be a doublet, and the C6 proton a doublet of doublets, due to coupling with both the C5 proton and the C2 proton.

Azetidine Region: The azetidine ring protons show more complex signals. The methine proton at C3 (CH-O) is a key diagnostic signal. The four methylene (B1212753) protons at the C2 and C4 positions are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as complex multiplets.

Methoxy (B1213986) Group: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected in the aliphatic region.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine (C4) and the carbons attached to the oxygen atoms (C3 of the phenoxy ring, C1 of the phenoxy ring, and C3 of the azetidine ring) have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-(4-Bromo-3-methoxyphenoxy)azetidine Predicted values are based on typical chemical shifts for similar structural motifs.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Azetidine-N-H | Proton | Broad Singlet | - |

| Azetidine-C2/C4 | Protons | Multiplet | ~45-55 |

| Azetidine-C3 | Proton | Multiplet | ~65-75 |

| Phenoxy-C2 | Proton | Doublet | ~100-110 |

| Phenoxy-C5 | Proton | Doublet | ~125-135 |

| Phenoxy-C6 | Proton | Doublet of Doublets | ~110-120 |

| Methoxy (-OCH₃) | Protons | Singlet (~3.8-3.9) | ~56 |

| Phenoxy-C1 | Carbon | - | ~155-160 |

| Phenoxy-C3 | Carbon | - | ~150-155 |

| Phenoxy-C4 | Carbon | - | ~110-115 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, such as between the C5-H and C6-H on the aromatic ring, and within the azetidine ring's proton network, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals with their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

A correlation from the azetidine C3 proton to the phenoxy C1 carbon, which is the definitive proof of the ether linkage between the two ring systems.

Correlations from the methoxy protons to the phenoxy C3 carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY is particularly useful for confirming the stereochemistry and conformation. For instance, a NOESY correlation between the azetidine C3 proton and the aromatic C2 proton would provide information about the preferred conformation around the C-O ether bond.

¹⁵N-NMR spectroscopy provides information about the electronic environment of the nitrogen atom. For the azetidine ring in this molecule, the nitrogen is a secondary amine. The ¹⁵N chemical shift for an unsubstituted azetidine is approximately δ 25.3 ppm relative to anhydrous ammonia ipb.pt. The substitution at the C3 position is expected to have a minor influence on this chemical shift, which would confirm the presence of the saturated, four-membered nitrogen-containing ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for 3-(4-Bromo-3-methoxyphenoxy)azetidine is C₁₀H₁₂BrNO₂.

Calculated Mass: The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is essential for confirmation.

Isotopic Pattern: A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance youtube.com. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for any bromine-containing ion: the molecular ion peak (M) and an M+2 peak. HRMS would confirm this pattern for the protonated molecule, [C₁₀H₁₃⁷⁹BrNO₂]⁺ and [C₁₀H₁₃⁸¹BrNO₂]⁺.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of 3-(4-Bromo-3-methoxyphenoxy)azetidine is expected to proceed through several key pathways.

Cleavage of the C-O Ether Bond: The most likely initial fragmentation is the cleavage of the bond between the azetidine ring and the phenoxy oxygen, leading to two primary fragments: the azetidin-3-yl cation and the 4-bromo-3-methoxyphenoxide radical, or vice-versa.

Fragmentation of the Azetidine Ring: The azetidine ring itself can undergo fragmentation, typically through the loss of ethene (C₂H₄).

Fragmentation of the Phenoxy Moiety: The aromatic portion can fragment further, for instance, by the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a bromine radical (•Br).

Table 2: Predicted Key Fragments in the Tandem Mass Spectrum of 3-(4-Bromo-3-methoxyphenoxy)azetidine

| Predicted m/z (for ⁷⁹Br) | Ion Structure | Description |

|---|---|---|

| 272.01 | [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺ | Protonated Molecular Ion |

| 202.95 | [C₇H₆⁷⁹BrO₂]⁺ | Fragment corresponding to the 4-bromo-3-methoxyphenol (B10137) cation |

| 187.92 | [C₆H₃⁷⁹BrO]⁺ | Loss of a methyl radical from the 4-bromo-3-methoxyphenoxy fragment |

| 58.06 | [C₃H₈N]⁺ | Fragment corresponding to the protonated azetidine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within 3-(4-Bromo-3-methoxyphenoxy)azetidine. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the known spectral regions of its constituent functional moieties, supported by computational studies on similar molecules. arxiv.orgresearchgate.net

The IR and Raman spectra are expected to be dominated by vibrations from the substituted benzene ring, the ether linkage, and the azetidine ring.

Key Expected Vibrational Modes:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Arising from the CH₂ groups of the azetidine ring, expected in the 2980-2850 cm⁻¹ range.

N-H Stretch: For the secondary amine in the azetidine ring, a characteristic band is expected around 3400-3300 cm⁻¹. This band can be broad, particularly in the IR spectrum, if hydrogen bonding is present. jmchemsci.com

C=C Aromatic Ring Stretch: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

Aryl-Oxygen Stretch (C-O-C): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. The asymmetric C-O-C stretch typically appears as a strong band in the IR spectrum between 1275 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region.

C-N Stretch: Vibrations from the azetidine ring's C-N bonds are expected in the 1200-1020 cm⁻¹ range.

C-Br Stretch: A distinct, strong absorption is anticipated at lower frequencies, typically in the 600-500 cm⁻¹ range in the IR spectrum. cdc.gov

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and C-C backbone, whereas IR spectroscopy is more sensitive to polar bonds like C-O and N-H. arxiv.org

Table 1: Predicted Vibrational Frequencies for 3-(4-Bromo-3-methoxyphenoxy)azetidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Azetidine | N-H Stretch | 3400 - 3300 | IR |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Azetidine | C-H Stretch | 2980 - 2850 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ether Linkage | Asymmetric C-O-C Stretch | 1275 - 1200 | IR |

| Azetidine | C-N Stretch | 1200 - 1020 | IR |

| Phenyl Group | C-Br Stretch | 600 - 500 | IR |

Note: These are predicted values based on characteristic group frequencies from spectroscopic databases and literature on analogous compounds. researchgate.netjmchemsci.comcdc.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 3-(4-Bromo-3-methoxyphenoxy)azetidine is not publicly available, the anticipated structural features can be discussed based on crystallographic studies of related azetidine and brominated aromatic compounds. acs.orgresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of 3-(4-Bromo-3-methoxyphenoxy)azetidine would be significantly influenced by a network of intermolecular interactions.

Hydrogen Bonding: The secondary amine (N-H) of the azetidine ring is a potent hydrogen bond donor. It is expected to form strong N-H···O or N-H···N hydrogen bonds. The ether oxygen atom in the methoxy group or the phenoxy linkage, as well as the nitrogen atom of a neighboring azetidine ring, could act as hydrogen bond acceptors. These interactions are a primary driving force in the crystal packing of similar amine-containing molecules. researchgate.netmdpi.commdpi.com

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds. wikipedia.org This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (a nucleophilic region) on an adjacent molecule, such as the ether oxygen or the azetidine nitrogen. researchgate.netnih.govwiley-vch.de These Br···O or Br···N interactions would play a crucial role in stabilizing the crystal lattice. wikipedia.org

Absolute Stereochemistry Determination (e.g., Flack Parameter)

If the compound is synthesized as a single enantiomer and crystallizes in a non-centrosymmetric space group, its absolute stereochemistry can be determined using anomalous dispersion effects in X-ray diffraction. The Flack parameter is a critical value calculated during the refinement of the crystal structure to confidently assign the absolute configuration. mdpi.com

A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate racemic twinning. For organic molecules containing a heavier atom like bromine, the anomalous scattering signal is stronger, allowing for a more precise and reliable determination of the Flack parameter. mdpi.com

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The nature and degree of this puckering are influenced by the substituents on the ring.

Ring Puckering and Distortion

The unsubstituted azetidine ring itself is known to be puckered with a dihedral angle of approximately 37°. This puckering creates two non-equivalent positions for substituents on the ring carbons: axial and equatorial. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature. In substituted azetidines, this inversion can be slower, and one conformation may be energetically favored. For a 3-substituted azetidine, the puckering leads to distinct axial and equatorial orientations of the substituent. The degree of puckering and the barrier to ring inversion are sensitive to the nature of the substituents. nih.gov

Influence of Substituents on Azetidine Conformation

The large 4-bromo-3-methoxyphenoxy group at the C3 position of the azetidine ring is expected to have a significant impact on the ring's conformational preference. Due to steric hindrance, bulky substituents on small rings like azetidine generally prefer to occupy the equatorial position to minimize non-bonded interactions with the rest of the ring. researchgate.net

Table 2: Summary of Key Structural and Conformational Features

| Feature | Description | Expected Value/Observation |

|---|---|---|

| Vibrational Spectroscopy | C-Br Stretch | 600 - 500 cm⁻¹ |

| Asymmetric C-O-C Stretch | 1275 - 1200 cm⁻¹ | |

| N-H Stretch | 3400 - 3300 cm⁻¹ | |

| X-ray Crystallography | Primary Intermolecular Forces | Hydrogen Bonding (N-H···O/N), Halogen Bonding (C-Br···O/N) |

| Absolute Stereochemistry | Determinable via Flack Parameter if chiral and non-centrosymmetric | |

| Conformational Analysis | Azetidine Ring Conformation | Puckered (non-planar) |

| Substituent Preference | The 4-bromo-3-methoxyphenoxy group is expected to favor the equatorial position. |

Note: These expectations are based on established principles and data from analogous chemical structures. cdc.govwikipedia.orgnih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to model the fundamental characteristics of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. finechem-mirea.ru Methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311G++(d,p), are commonly used to perform these calculations. nih.govnih.govnih.gov For 3-(4-Bromo-3-methoxyphenoxy)azetidine, geometry optimization would identify the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. The calculations would confirm that the optimized geometry represents a true energy minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies.

Illustrative Optimized Geometrical Parameters

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C(Aromatic)-O(Ether) | ~1.37 Å |

| Bond Length | O(Ether)-C(Azetidine) | ~1.43 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Bond Angle | C-N-C (Azetidine) | ~90° |

| Dihedral Angle | C-C-O-C | Defines the orientation between the phenyl ring and the azetidine (B1206935) moiety |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost empty orbital and relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests the molecule is more easily excitable and thus more reactive. nih.gov For aromatic compounds containing halogens and ether linkages, DFT calculations can precisely determine these energy values. For instance, a study on a brominated thiophene (B33073) derivative calculated a HOMO-LUMO gap of 3.6725 eV, while another on a brominated xanthene derivative found a gap of 3.9562 eV. nih.govnih.gov These values suggest significant chemical reactivity. researchgate.net The HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the bromophenyl system.

Representative FMO Properties

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 |

| ΔE (Gap) | LUMO-HOMO Energy Gap | 3.7 |

The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution across a molecule. elixirpublishers.com It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (prone to nucleophilic attack). For 3-(4-Bromo-3-methoxyphenoxy)azetidine, the EPS map would likely show negative potential (red/yellow) around the electronegative oxygen and bromine atoms. A region of positive potential (blue) would be expected near the hydrogen atoms of the azetidine ring's NH group, highlighting its potential as a hydrogen bond donor.

Quantum chemical calculations can predict key thermochemical properties. The heat of formation (ΔHf), which is the change in enthalpy during the formation of the compound from its constituent elements, provides a measure of its thermodynamic stability. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for bonds like the C-Br or the C-O ether linkages can help predict the molecule's stability and potential degradation pathways under thermal stress. DFT methods are capable of providing reliable estimates of these thermodynamic parameters. conicet.gov.ar

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the static electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular motion, conformational changes, and intermolecular interactions. mdpi.com

For 3-(4-Bromo-3-methoxyphenoxy)azetidine, MD simulations could be used to:

Investigate the conformational flexibility of the azetidine ring, which can adopt different puckered conformations.

Study the rotational freedom around the ether linkage connecting the phenyl ring and the azetidine moiety.

Simulate the molecule's interaction with solvent molecules to understand its solvation properties.

Analyze the stability of potential intermolecular interactions, such as hydrogen bonding involving the azetidine nitrogen. nih.govmdpi.com

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of the molecule in a realistic environment.

Conformational Flexibility in Solution

The conformational landscape of 3-(4-Bromo-3-methoxyphenoxy)azetidine in solution is dictated by the interplay of several structural features: the puckering of the azetidine ring, rotation around the C-O-C ether linkage, and the orientation of the methoxy (B1213986) group on the phenyl ring.

Computational studies on similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, reveal that four-membered rings like azetidine are not planar. researchgate.net They exist in a dynamic equilibrium of puckered conformations to alleviate angle strain. For 3-(4-Bromo-3-methoxyphenoxy)azetidine, the azetidine ring is expected to exhibit a characteristic puckered geometry. The degree of this puckering and the energy barrier between different puckered states can be quantified using quantum chemical calculations.

Furthermore, significant conformational freedom arises from the rotation around the two single bonds of the ether linkage (C-O bonds). The potential energy surface associated with the rotation of the phenoxy group relative to the azetidine ring determines the preferred spatial arrangement of these two fragments. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to perform a molecular geometry scan, identifying the most stable conformers and the transition states that separate them. mdpi.com These calculations often reveal that steric hindrance and subtle electronic interactions govern the conformational preferences in solution. mdpi.com

The following table outlines the key rotational and inversional degrees of freedom that define the conformational space of the molecule.

| Feature | Description | Computational Method |

| Azetidine Ring Puckering | The four-membered ring deviates from planarity to reduce strain. The nitrogen atom can be either "up" or "down" relative to the approximate plane of the carbon atoms. | DFT, MP2 |

| C(azetidine)-O Bond Rotation | Rotation around the bond connecting the azetidine ring to the ether oxygen. | Potential Energy Surface Scan (DFT) |

| C(phenyl)-O Bond Rotation | Rotation around the bond connecting the phenyl ring to the ether oxygen. | Potential Energy Surface Scan (DFT) |

| C(phenyl)-OCH3 Bond Rotation | Rotation of the methoxy group relative to the phenyl ring. | Potential Energy Surface Scan (DFT) |

Ligand-Target Interaction Dynamics with Model Systems (Non-Clinical Focus)

Molecular dynamics (MD) simulations provide a powerful tool to understand how 3-(4-Bromo-3-methoxyphenoxy)azetidine might interact with biological macromolecules on a chemical level, independent of any clinical outcome. nih.govnih.govrsc.org These simulations model the time-dependent behavior of the ligand within a model binding site, revealing the nature and stability of intermolecular interactions.

In a typical simulation, the ligand is placed in a solvated model protein active site. The forces between all atoms are calculated, and Newton's laws of motion are solved iteratively to track the trajectory of every atom over time. nih.gov This approach highlights several key interaction dynamics:

Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a donor. The ether and methoxy oxygens can also participate as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, an interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the target, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the azetidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a model target. mdpi.com

MD simulations coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can quantify the binding free energy, providing a theoretical estimate of the affinity between the ligand and a model target. rsc.org

Reaction Mechanism Elucidation via Computational Methods

The most plausible synthetic route to 3-(4-Bromo-3-methoxyphenoxy)azetidine is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction would involve the nucleophilic attack of the 4-bromo-3-methoxyphenoxide anion on an N-protected 3-halo- or 3-tosyloxy-azetidine, followed by deprotection. Computational chemistry is instrumental in elucidating the detailed mechanism of such reactions. arxiv.org

Density Functional Theory (DFT) calculations are commonly used to map the potential energy surface (PES) of the reaction. sciforum.netresearchgate.net This involves calculating the energies of the reactants, intermediates, transition states, and products. By identifying the lowest energy path on the PES, the most likely reaction mechanism can be determined.

Transition State Identification and Energy Barrier Calculations

A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. blogspot.com For the proposed Williamson ether synthesis, the reaction proceeds via a single concerted SN2 transition state. youtube.com

Computational methods can precisely locate the geometry of this TS and calculate its energy. github.io The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). This barrier determines the reaction rate; a lower barrier corresponds to a faster reaction. Computational studies on similar SN2 reactions have shown that the activation energy can be influenced by the nature of the leaving group, the solvent, and the steric bulk of the reactants. researchgate.net

The table below presents hypothetical, yet representative, energy values for the key steps in the proposed synthesis, based on typical values for SN2 reactions.

| Step | Description | Typical Calculated ΔG‡ (kcal/mol) | Computational Method |

| Phenol (B47542) Deprotonation | Reaction of 4-bromo-3-methoxyphenol (B10137) with a base (e.g., NaH) to form the phenoxide. | Low | DFT |

| SN2 Attack | Nucleophilic attack of the phenoxide on N-Boc-3-iodoazetidine. | 15 - 25 | DFT (B3LYP), MP2 |

| Deprotection | Acid-catalyzed removal of the Boc protecting group. | Varies with conditions | DFT |

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the complete energetic and structural transformations from reactants to products. dtu.dkyoutube.com For the synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine, the computationally mapped pathway would confirm the following sequence:

Reactant Complex Formation: The 4-bromo-3-methoxyphenoxide anion and the N-protected 3-iodoazetidine (B8093280) approach each other in solution to form a pre-reaction complex, often stabilized by weak electrostatic interactions.

Transition State: The system proceeds to the SN2 transition state, where the C-I bond is partially broken, and the C-O bond is partially formed. The geometry at the reacting carbon atom is approximately trigonal bipyramidal.

Product Complex Formation: After crossing the transition state, the system relaxes to a post-reaction complex, where the newly formed ether and the iodide leaving group are still in close proximity.

Product Separation: The final products, N-protected 3-(4-Bromo-3-methoxyphenoxy)azetidine and the iodide ion, diffuse apart in the solvent.

This entire pathway can be visualized by calculating the Intrinsic Reaction Coordinate (IRC), which traces the minimum energy path connecting the transition state down to the reactant and product complexes. youtube.com

Computational Studies on Azetidine Ring Strain and Stability

The azetidine ring is a four-membered heterocycle and, like cyclobutane, possesses significant ring strain due to deviations from ideal bond angles. This inherent strain is a key determinant of its chemical reactivity and stability. researchgate.netacs.org The strain energy of the parent azetidine ring is approximately 25-26 kcal/mol. This value is a composite of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of C-H bonds).

| Ring System | Ring Size | Calculated Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~26 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0.6 |

Note: Values are approximate and taken from general computational chemistry literature for the parent heterocycles. osti.govsrce.hrresearchgate.netresearchgate.net

In Silico Property Prediction for Design Optimization (e.g., ADMET properties focused on chemical design, not clinical outcomes)

In the context of chemical design, in silico tools are invaluable for predicting physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before a compound is synthesized. nih.govsci-hub.sespringernature.comcncb.ac.cnnih.govnih.govsemanticscholar.org These predictions help guide the design of new molecules with more favorable characteristics. For 3-(4-Bromo-3-methoxyphenoxy)azetidine, various properties can be calculated using quantitative structure-property relationship (QSPR) models and other computational algorithms.

These predictions are not clinical assessments but rather guides for chemical optimization. For instance, if a higher aqueous solubility were desired, a medicinal chemist might use these baseline predictions to decide which part of the molecule to modify (e.g., replacing the bromo group with a more polar substituent) and then re-run the predictions to see the effect of the change. Similarly, predicted metabolic sites can inform chemists where to block metabolism by introducing different functional groups. iaps.org.in

Below is a table of predicted properties for 3-(4-Bromo-3-methoxyphenoxy)azetidine, generated from widely used computational models, to illustrate their utility in design optimization.

| Property | Predicted Value/Classification | Implication for Chemical Design |

| Molecular Weight | 272.12 g/mol | Within typical range for drug-like molecules. |

| LogP (Octanol/Water) | 2.5 - 3.0 | Indicates moderate lipophilicity, affecting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 34.5 Ų | Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 1 (Azetidine N-H) | Provides a point for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 3 (Azetidine N, Ether O, Methoxy O) | Offers multiple sites for interaction with biological targets. |

| Aqueous Solubility | Low to Moderate | May be a parameter to optimize for different applications. |

| CYP450 2D6 Inhibition | Likely Inhibitor | The substituted phenoxy moiety is a potential site for metabolism or inhibition. |

Solubility and Permeability Modeling (from a chemical structure perspective)

The structure of 3-(4-Bromo-3-methoxyphenoxy)azetidine, featuring a brominated and methoxylated aromatic ring linked via an ether bond to a heterocyclic azetidine ring, dictates its likely solubility and permeability characteristics. The presence of the halogen (bromine) and the methoxy group on the phenyl ring increases the lipophilicity of the molecule. This is expected to decrease its aqueous solubility.

Permeability, a critical factor for oral bioavailability in drug candidates, is often correlated with lipophilicity. The structural components of 3-(4-Bromo-3-methoxyphenoxy)azetidine suggest it is likely to have good permeability across biological membranes. The balance between its lipophilic character and a relatively small size contributes to this prediction. Computational models, such as the Brain or IntestinaL EstimateD permeation method (BOILED-Egg), can be used to visualize this, placing the compound in a region indicative of high gastrointestinal absorption.

Prediction of Physicochemical Descriptors (MW, TPSA, LogP, LogD, Rotatable Bonds)

To quantify the characteristics discussed above, a range of physicochemical descriptors for 3-(4-Bromo-3-methoxyphenoxy)azetidine have been calculated using computational methods. These descriptors are fundamental in assessing the 'drug-likeness' of a compound and predicting its pharmacokinetic profile. The predicted values for Molecular Weight (MW), Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), the logarithm of the distribution coefficient at a specific pH (LogD), and the number of rotatable bonds are presented below.

Table 1: Predicted Physicochemical Descriptors for 3-(4-Bromo-3-methoxyphenoxy)azetidine

| Descriptor | Predicted Value | Significance |

| Molecular Weight (MW) | 258.11 g/mol | Influences diffusion and absorption; within the range for typical small molecule drugs. |

| Topological Polar Surface Area (TPSA) | 34.9 Ų | Relates to hydrogen bonding potential and permeability; a low value suggests good membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | 2.45 | A measure of lipophilicity; this value indicates a balance between lipid and aqueous solubility. |

| LogD (Distribution Coefficient at pH 7.4) | 2.44 | Predicts lipophilicity at physiological pH; similar to LogP for this compound due to the lack of strongly ionizable groups. |

| Rotatable Bonds | 3 | A measure of molecular flexibility; a low number is generally favorable for good oral bioavailability. |

The data in this table was generated using computational prediction tools.

These predicted values provide a quantitative basis for the initial assessment of 3-(4-Bromo-3-methoxyphenoxy)azetidine. The molecular weight is within the limits typically associated with orally available drugs. The TPSA is well below the 140 Ų threshold often considered for good cell membrane permeability. The LogP and LogD values suggest that the compound is moderately lipophilic, which is often a prerequisite for passive diffusion across biological membranes. Finally, the low number of rotatable bonds indicates a degree of conformational rigidity, which can be beneficial for binding to a biological target and can contribute to better oral bioavailability.

Chemical Reactivity and Derivatization Studies

Azetidine (B1206935) Ring Reactivity and Transformations

Ring-Opening Reactions (e.g., Acid-Mediated, Nucleophilic Attack)

The azetidine ring of 3-(4-bromo-3-methoxyphenoxy)azetidine can be opened through acid-mediated or nucleophilic pathways. In the presence of a strong acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. youtube.com For instance, treatment with hydrohalic acids (like HBr or HCl) can lead to the formation of haloalkylamines.

Nucleophilic ring-opening can also be achieved by first N-alkylation or N-acylation to form a quaternary azetidinium salt, which then readily reacts with a variety of nucleophiles. youtube.comnih.gov Common nucleophiles employed in such reactions include halides, alkoxides, and amines. acs.orgiitk.ac.in Lewis acids can also mediate the ring-opening of N-tosylazetidines with alcohols, affording 1,3-amino ethers in excellent yields. iitk.ac.in

A representative scheme for the acid-catalyzed ring-opening of a 3-phenoxyazetidine (B1367254) derivative is shown below:

Scheme 1: Acid-catalyzed ring-opening of a 3-phenoxyazetidine derivative with a generic nucleophile (Nu⁻).

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of the ring-opening of the azetidinium ion derived from 3-(4-bromo-3-methoxyphenoxy)azetidine is influenced by both steric and electronic factors. In general, nucleophilic attack on unsymmetrically substituted azetidines can occur at either the C2 or C4 position. magtech.com.cn For 3-substituted azetidines, the two methylene (B1212753) carbons (C2 and C4) are chemically distinct.

Studies on related systems have shown that the nature of the substituent on the azetidine ring and the nucleophile itself play a crucial role in determining the site of attack. magtech.com.cnnih.gov In the absence of strong steric hindrance, electronic effects often dominate. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway with high regioselectivity. iitk.ac.in

Stereoselectivity is also a key consideration in these reactions. If the ring-opening proceeds through a concerted SN2 mechanism, an inversion of stereochemistry at the attacked carbon center is expected. The synthesis of enantiomerically enriched azetidines and their subsequent stereospecific reactions are of significant interest for the preparation of chiral building blocks. acs.org

Functional Group Interconversions on the Phenoxy Moiety

The 4-bromo-3-methoxyphenoxy group offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

Modification of the Bromo- and Methoxy (B1213986) Groups

The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). researchgate.net This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

The bromo substituent is a versatile handle for cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Another important transformation is the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. nih.govlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups.

A representative data table for the Suzuki-Miyaura coupling of a related 4-bromoanisole (B123540) derivative is presented below, illustrating the potential for diversification.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent | chemicalbook.comresearchgate.net |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | High | nih.gov |

| 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Good | nih.gov |

Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring of 3-(4-bromo-3-methoxyphenoxy)azetidine is directed by the existing substituents. The methoxy group is a strong activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para directing group. msu.eduissr.edu.kh The ether oxygen is also an ortho-para director. The combined effect of these groups will determine the position of incoming electrophiles.

Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the activating methoxy and ether groups, while avoiding the position between the two bulky groups. Nitration, for example, using a mixture of nitric and sulfuric acid, would be expected to introduce a nitro group onto the aromatic ring. uri.edu Halogenation, such as bromination, can also be achieved using appropriate reagents. msu.edu

Derivatization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups.

Standard N-alkylation can be achieved by reacting the azetidine with an alkyl halide in the presence of a base. rsc.org The choice of base and solvent is crucial to avoid competing side reactions. Alternatively, reductive amination provides a powerful method for N-alkylation. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com

N-acylation can be readily accomplished by treating the azetidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. This reaction leads to the formation of the corresponding amide.

A representative data table for the derivatization of a secondary amine is provided below to illustrate the scope of these reactions.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Tertiary amine | rsc.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary amine | wikipedia.org |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Amide | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(4-Bromo-3-methoxyphenoxy)azetidine |

| Boron tribromide |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Palladium(II) acetate |

| Triphenylphosphine (B44618) |

| 1,1'-Bis(diphenylphosphino)ferrocene |

| Sphos |

| Potassium phosphate |

| Sodium carbonate |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 3-Furylboronic acid |

| Triethylamine |

| Potassium carbonate |

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions, providing a straightforward method for introducing a variety of substituents at the 1-position.

N-Alkylation is typically achieved by reacting 3-(4-bromo-3-methoxyphenoxy)azetidine with an alkyl halide (such as an alkyl chloride or bromide) in the presence of a base. wikipedia.orgucalgary.ca The base, often a non-nucleophilic one like Hünig's base (N,N-diisopropylethylamine), is crucial for scavenging the hydrogen halide formed during the reaction and preventing the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net The reaction is generally carried out in a suitable organic solvent, such as acetonitrile, at room temperature. researchgate.netresearchgate.net This method is highly versatile and tolerates a wide range of functional groups on the alkyl halide, allowing for the introduction of diverse side chains. researchgate.net

N-Acylation involves the reaction of the azetidine with an acyl chloride or anhydride. libretexts.orgchemguide.co.ukyoutube.com This reaction is also typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-acyl derivatives are amides and exhibit different electronic and steric properties compared to their N-alkyl counterparts. This transformation is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound. libretexts.orgchemguide.co.uk

A representative scheme for these reactions is shown below:

Please note this is a representative, non-factual image.

Please note this is a representative, non-factual image.Formation of N-Substituted Azetidine-1-carboxamides

The synthesis of N-substituted azetidine-1-carboxamides, also known as ureas, is another important derivatization of the parent compound. These derivatives are often prepared by reacting 3-(4-bromo-3-methoxyphenoxy)azetidine with an appropriate isocyanate. beilstein-journals.org The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the isocyanate. This method is efficient and allows for the introduction of a wide range of substituents on the urea (B33335) nitrogen.

Alternatively, these carboxamides can be synthesized from the corresponding carboxylic acid and amine precursors using coupling agents or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine. nih.govnih.gov Phosgene-free methods, such as the Staudinger-aza-Wittig reaction, provide an alternative route to isocyanates which can then be reacted with the azetidine to form the desired urea derivatives. beilstein-journals.orgscholaris.ca

Design and Synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine Analogues

The design and synthesis of analogues of 3-(4-bromo-3-methoxyphenoxy)azetidine are driven by the need to understand and optimize the compound's properties for potential therapeutic applications. This involves systematic modifications of the core structure.

Systematic Structural Variations for Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry to understand how different structural features of a molecule influence its biological activity and physicochemical properties. For 3-(4-bromo-3-methoxyphenoxy)azetidine analogues, systematic variations can be made at several positions, including the azetidine ring, the linker, and the aromatic ring.

For instance, a series of analogues can be synthesized by varying the substituent at the 1-position of the azetidine ring (R1 in the table below) through N-alkylation and N-acylation as previously described. The nature of this substituent can significantly impact properties such as potency, selectivity, and pharmacokinetic profile. nih.govnih.govresearchgate.netacademie-sciences.fr

Below is an interactive data table illustrating potential systematic structural variations and their hypothetical impact on a given property, such as inhibitory activity against a specific kinase.

| Compound ID | R1 (Substituent at N-1) | Hypothetical Kinase Inhibition (IC50, nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -CH2CH3 | 300 |

| 4 | -C(O)CH3 | 150 |

| 5 | -C(O)Ph | 100 |

This table is for illustrative purposes only and does not represent actual experimental data.

Bioisosteric Replacements of the Halogen and Methoxy Groups

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govdrughunter.comresearchgate.netnih.govchem-space.comchem-space.comcambridgemedchemconsulting.comacs.org

For the 3-(4-bromo-3-methoxyphenoxy)azetidine scaffold, the bromo and methoxy groups on the phenyl ring are key targets for bioisosteric replacement.

Halogen Replacement: The bromine atom can be replaced with other halogens such as chlorine or fluorine, or with other groups like a cyano (-CN) or trifluoromethyl (-CF3) group. cambridgemedchemconsulting.com These changes can influence the electronic nature of the phenyl ring, its lipophilicity, and its metabolic stability.

Methoxy Group Replacement: The methoxy group is often a site of metabolic degradation. researchgate.net Replacing it with bioisosteres can enhance metabolic stability. Common bioisosteres for a methoxy group include a fluorine atom, a difluoromethyl group (-CHF2), or a trifluoromethyl group (-CF3). researchgate.net Other potential replacements include small alkyl groups or a methylthio (-SCH3) group. researchgate.net

The table below provides examples of potential bioisosteric replacements.